Ethyl 4-aminocinnoline-3-carboxylate

Description

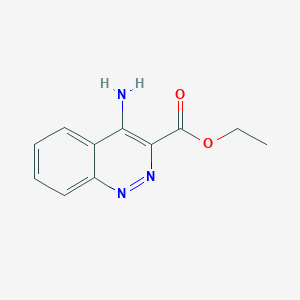

Ethyl 4-aminocinnoline-3-carboxylate is an organic compound with the molecular formula C11H11N3O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound.

Properties

IUPAC Name |

ethyl 4-aminocinnoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(12)7-5-3-4-6-8(7)13-14-10/h3-6H,2H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIMVLXKNFOEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-aminocinnoline-3-carboxylate typically involves the reaction of 4-aminocinnoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminocinnoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups attached to the cinnoline ring .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 4-aminocinnoline-3-carboxylate has demonstrated notable antimicrobial properties. Studies have shown that derivatives of cinnoline compounds exhibit strong antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, a study reported that synthesized cinnoline derivatives, including this compound, displayed moderate to good antibacterial effects in vitro .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that certain derivatives can inhibit the denaturation of bovine serum albumin, which is a model for assessing anti-inflammatory activity. Compounds derived from this compound have shown promising results in this regard, suggesting potential therapeutic applications in inflammatory diseases .

Drug Development

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been used to develop inhibitors for Bruton's tyrosine kinase, which is crucial in treating certain cancers and autoimmune diseases. For example, a series of compounds derived from this structure have been optimized to enhance their potency and selectivity against specific targets .

Chemical Synthesis and Catalysis

Catalytic Applications

In addition to its pharmaceutical uses, this compound is utilized as a catalyst in organic synthesis. Its ability to facilitate reactions makes it valuable in the production of polymers and other chemical intermediates. The compound has been involved in synthesizing various organic molecules through processes such as alkylation and cyclization .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 4-aminocinnoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

- 4-aminocinnoline-3-carboxamide

- Ethyl 1H-indole-3-carboxylate

- Ethyl coumarin-3-carboxylate

Uniqueness

Ethyl 4-aminocinnoline-3-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its cinnoline core differentiates it from other similar compounds, providing distinct chemical and biological properties .

Biological Activity

Ethyl 4-aminocinnoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

This compound features a cinnoline ring system, which is known for its diverse biological activities. The basic structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate cinnoline derivatives with ethyl chloroacetate under basic conditions. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound exhibited an IC50 value indicative of moderate to high potency compared to standard chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and modulation of antioxidant activity. Studies indicated that treatment with this compound led to an increase in pro-apoptotic factors (such as Bax) and a decrease in anti-apoptotic factors (such as Bcl-2), suggesting a shift towards programmed cell death in cancer cells .

Case Studies

Several case studies have been conducted to explore the therapeutic efficacy and safety profile of this compound. One notable study involved administering the compound to mice bearing Ehrlich Ascites Carcinoma (EAC). The results showed:

- Tumor Cell Viability : A reduction in tumor cell viability by 100% compared to control groups.

- Histopathological Analysis : No significant adverse effects on liver and kidney tissues were noted, indicating a favorable safety profile.

These findings support the potential development of this compound as a chemotherapeutic agent .

Pharmacological Profile

In addition to anticancer activity, this compound has been evaluated for other pharmacological properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.